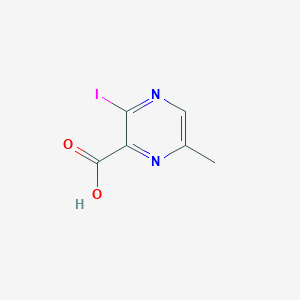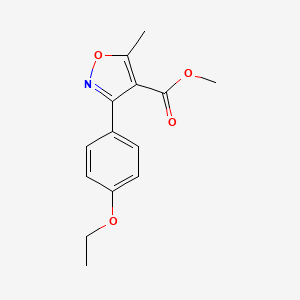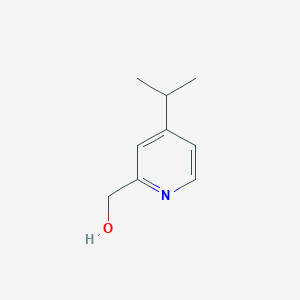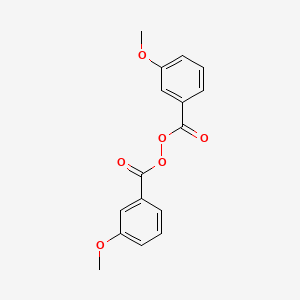
Bis(3-methoxybenzoyl) peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methoxybenzoyl) peroxide is an organic peroxide compound with the molecular formula C16H14O6. It is characterized by the presence of two 3-methoxybenzoyl groups linked by a peroxide bond. This compound is known for its applications in various fields, including polymer chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxybenzoyl) peroxide typically involves the reaction of 3-methoxybenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
2C8H7O2Cl+H2O2+2NaOH→C16H14O6+2NaCl+2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Bis(3-methoxybenzoyl) peroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Reduction: Under specific conditions, it can be reduced to form corresponding alcohols.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols.
Scientific Research Applications
Bis(3-methoxybenzoyl) peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It can be employed in the study of oxidative stress and its effects on biological systems.
Medicine: Research into its potential therapeutic applications, particularly in the treatment of skin conditions, is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(3-methoxybenzoyl) peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions or participate in oxidation processes. The molecular targets and pathways involved include the activation of unsaturated bonds in organic molecules, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Benzoyl Peroxide: A widely used compound in acne treatment and polymerization reactions.
Diacetyl Peroxide: Another organic peroxide with similar applications in polymer chemistry.
Dibenzoyl Peroxide: Known for its use in polymerization and as a bleaching agent.
Uniqueness: Bis(3-methoxybenzoyl) peroxide is unique due to the presence of methoxy groups, which can influence its reactivity and stability. This makes it particularly useful in specific applications where controlled reactivity is desired.
Properties
CAS No. |
1712-86-3 |
|---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(3-methoxybenzoyl) 3-methoxybenzenecarboperoxoate |
InChI |
InChI=1S/C16H14O6/c1-19-13-7-3-5-11(9-13)15(17)21-22-16(18)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3 |
InChI Key |
FLQULDKEPHBJJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OOC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)
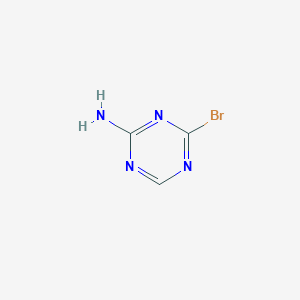
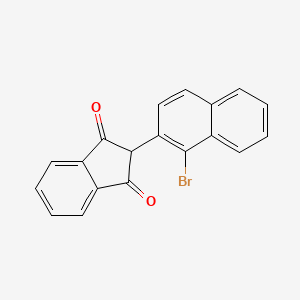
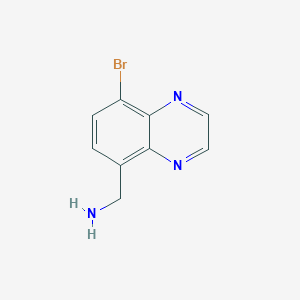

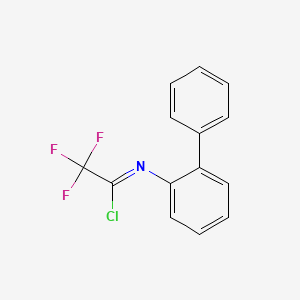
![2-[(4-methylphenyl)methyl]guanidine](/img/structure/B13680346.png)


